Dabrafenib - 1195765-45-7

Dabrafenib

Catalog Number: EVT-288216
CAS Number: 1195765-45-7
Molecular Formula: C23H20F3N5O2S2
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabrafenib is a potent ATP-competitive inhibitor specifically targeting the V600 mutant b-rapidly accelerated fibrosarcoma (BRAF) kinase. It is classified as a kinase inhibitor and plays a crucial role in scientific research as a tool for studying the BRAF signaling pathway and its role in various diseases, particularly cancer.

Vemurafenib

Compound Description: Vemurafenib is a selective inhibitor of the BRAF V600E kinase []. Similar to Dabrafenib, it has been shown to improve response rates, progression-free survival, and overall survival in melanoma patients with the V600E mutation [].

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK kinase, which acts downstream of BRAF in the MAPK signaling pathway [, ]. It is often used in combination with Dabrafenib to enhance clinical efficacy and mitigate the development of resistance to BRAF inhibitors [, , ].

Relevance: While not structurally similar to Dabrafenib, Trametinib plays a crucial role in combination therapies with Dabrafenib [, , ]. By inhibiting MEK, Trametinib complements Dabrafenib's action on BRAF, leading to a more comprehensive blockade of the MAPK pathway and improved outcomes in patients with BRAF V600 mutant melanoma [, , ].

Cobimetinib

Compound Description: Cobimetinib is another MEK inhibitor that demonstrates improved clinical efficacy when used in combination with BRAF inhibitors, particularly in patients with metastatic melanoma carrying a BRAF V600 mutation [].

Relevance: Similar to Trametinib, Cobimetinib acts on the MAPK pathway by inhibiting MEK []. While not structurally related to Dabrafenib, it serves a similar purpose in combination therapy by enhancing the blockade of the MAPK pathway and potentially improving outcomes in patients with BRAF V600 mutant cancers [].

Hydroxy-Dabrafenib

Compound Description: Hydroxy-Dabrafenib is a major circulating metabolite of Dabrafenib [, , ]. It exhibits inhibitory activity against specific cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP3A4 [, , ].

Relevance: As a direct metabolite of Dabrafenib, Hydroxy-Dabrafenib is structurally related to the parent compound [, , ]. Understanding its inhibitory profile against CYP enzymes is essential for assessing potential drug-drug interactions and predicting the pharmacokinetic profile of Dabrafenib [, , ].

Relevance: As a metabolite of Dabrafenib, Carboxy-Dabrafenib provides insights into the metabolic pathways of the parent drug [, ]. Although it does not inhibit CYP enzymes like its counterpart, Hydroxy-Dabrafenib, its presence is crucial for comprehending the overall metabolic fate of Dabrafenib in vivo [, ].

Desmethyl-Dabrafenib

Compound Description: Desmethyl-Dabrafenib is a major circulating metabolite of Dabrafenib [, , ]. It exhibits potent inhibitory activity against a broader range of CYP enzymes compared to Hydroxy-Dabrafenib, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 [, , ].

Relevance: Being a direct metabolite of Dabrafenib, Desmethyl-Dabrafenib is structurally related and sheds light on the metabolic breakdown of Dabrafenib [, , ]. Its potent inhibitory effects on multiple CYP enzymes make it a critical factor in assessing potential drug-drug interactions with Dabrafenib [, , ].

Gemfibrozil

Compound Description: Gemfibrozil is a drug primarily used to lower lipid levels in the blood []. It is also known to be a potent inhibitor of CYP2C8 [].

Relevance: While Gemfibrozil is not structurally related to Dabrafenib, it is relevant due to its inhibitory effect on CYP2C8, one of the primary enzymes involved in Dabrafenib metabolism []. Co-administration of Gemfibrozil with Dabrafenib can potentially lead to elevated Dabrafenib plasma concentrations [], necessitating dose adjustments and close monitoring for potential drug-drug interactions.

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication known to be a strong inhibitor of the CYP3A enzyme [].

Relevance: Although structurally dissimilar to Dabrafenib, Ketoconazole is relevant in the context of drug-drug interactions. It is a potent inhibitor of CYP3A, one of the key enzymes involved in Dabrafenib metabolism []. Concurrent use of Ketoconazole with Dabrafenib can significantly increase Dabrafenib exposure [], requiring careful consideration of dosage adjustments and potential adverse effects.

Source

Dabrafenib was developed by GlaxoSmithKline and received approval from the U.S. Food and Drug Administration in May 2013 for use in patients with BRAF V600E mutation-positive melanoma. It is marketed under the brand name Tafinlar.

Classification

Dabrafenib is classified as a small molecule drug and is categorized under antineoplastic agents. It specifically targets kinases, making it an important part of targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of dabrafenib involves several steps, primarily utilizing organic synthesis techniques. The process can be summarized as follows:

  1. Formation of Intermediates: The synthesis begins with the preparation of various intermediates through reactions involving sulfonamides and halogenated compounds.
  2. Thiazole Ring Closure: Key intermediates undergo thiazole ring closure reactions to form critical structural components.
  3. Final Coupling: The final product is obtained through coupling reactions that link the thiazole moiety with other functional groups.

Technical Details

One notable method involves reacting 3-(3-amino-2-fluorophenyl)-3-oxa-propionate with a sulfonamide derivative to yield intermediate compounds, which are further processed through halogenation and ring closure under controlled conditions (temperature and pH adjustments) to produce dabrafenib .

Molecular Structure Analysis

Structure

The molecular formula of dabrafenib is C_23H_24F_2N_4O_3S, and its structure includes:

  • A thiazole ring
  • A fluorophenyl group
  • A sulfonamide moiety
Chemical Reactions Analysis

Reactions

Dabrafenib undergoes several chemical reactions during its synthesis, including:

  • Sulfonamide Formation: Reaction between amines and sulfonyl chlorides.
  • Halogenation: Introduction of halogen atoms into organic compounds.
  • Ring Closure: Formation of cyclic structures through condensation reactions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature (typically between 20°C and 130°C) and pH (maintained between 5.0 to 7.0). The use of solvents like dichloromethane and ethyl acetate is common for extraction and purification processes .

Mechanism of Action

Dabrafenib exerts its therapeutic effects by specifically inhibiting the BRAF V600E mutant protein, which leads to:

  • Disruption of the MAPK signaling pathway.
  • Reduced proliferation of melanoma cells.
  • Induction of apoptosis in cancerous cells.

This selective inhibition prevents downstream signaling that promotes tumor growth, thus slowing or stopping cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Sparingly soluble in water; soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Melting Point: Approximately 150°C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data indicates that dabrafenib has a logP value suggesting moderate lipophilicity, which influences its absorption and distribution in biological systems .

Applications

Dabrafenib is primarily used in clinical settings for:

  • Treatment of Melanoma: Specifically for patients harboring BRAF V600E mutations.
  • Combination Therapy: Often used in conjunction with other agents like trametinib (a MEK inhibitor) to enhance efficacy and reduce resistance.

Research continues into its potential applications in other cancers with BRAF mutations, including colorectal cancer and non-small cell lung cancer . Additionally, ongoing studies are evaluating its pharmacokinetics and optimal dosing strategies to improve patient outcomes while minimizing adverse effects.

Properties

CAS Number

1195765-45-7

Product Name

Dabrafenib

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)

InChI Key

BFSMGDJOXZAERB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Solubility

very slightly soluble at pH 1

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; Dabarefenib; GSK 2118436; Tafinlar

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.